physicochemical properties of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
physicochemical properties of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Foreword: A Methodological Framework for the Novel Entity
The compound 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid represents a novel chemical entity at the forefront of discovery chemistry. As such, a comprehensive understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for advancing this molecule through the drug discovery and development pipeline. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation potential and ultimate therapeutic efficacy.
This guide provides a robust, methodology-focused framework for the thorough physicochemical characterization of this and other novel small molecules. Adopting the perspective of a senior application scientist, the following sections detail not just the "what" and "how" of experimental protocols but also the "why"—the underlying scientific rationale that ensures data integrity and meaningful interpretation. Our approach is built on a foundation of self-validating systems and authoritative, well-referenced scientific principles.
Part 1: Molecular Identity and In Silico Profiling
Before commencing wet lab experiments, a foundational understanding of the molecule's structure and predicted properties is essential. This allows for more informed experimental design and provides a theoretical baseline against which empirical data can be compared.
Chemical Structure:
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IUPAC Name: 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
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Molecular Formula: C11H9ClN2O2
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Molecular Weight: 236.66 g/mol
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CAS Number: 1000339-33-8
In Silico Predictions:
Computational tools offer a rapid, resource-efficient first pass at estimating key physicochemical parameters. These predictions are invaluable for anticipating potential challenges, such as low solubility, and for guiding the selection of appropriate analytical methods.
| Property | Predicted Value | Significance in Drug Discovery |
| logP | ~2.5 - 3.5 | Indicates the lipophilicity of the neutral molecule. A value in this range suggests moderate to good permeability across biological membranes, but also highlights the potential for non-specific binding if too high. |
| pKa | ~3.8 - 4.5 | The acidic pKa of the carboxylic acid group is critical for understanding its charge state at physiological pH. This directly influences solubility, permeability, and interaction with biological targets. |
| Aqueous Solubility | Low to Moderate | The relatively high logP and crystalline nature of benzoic acid derivatives suggest that aqueous solubility could be a challenge, requiring careful formulation strategies. |
Part 2: Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the empirical determination of the core .
Purity and Identity Confirmation
Expertise & Experience: Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed. A seemingly minor impurity can drastically alter experimental results, particularly for properties like solubility. We employ orthogonal analytical techniques—those based on different chemical principles—to provide a comprehensive and trustworthy assessment.
Protocol: HPLC-UV and LC-MS Analysis
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System Preparation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
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Mobile Phase: Prepare a gradient system.
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15 minutes. This wide gradient is crucial for novel compounds, as it helps to elute any potential impurities with a broad range of polarities.
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 20 µg/mL in a 50:50 mixture of Mobile Phase A and B.
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Analysis: Inject 10 µL and monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure no impurities are missed. For identity confirmation, couple the HPLC system to a Mass Spectrometer (LC-MS) and verify that the primary peak exhibits the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]+.
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Trustworthiness Check: Purity should be >98% for use in subsequent assays. The presence of a single, sharp peak in the chromatogram at the expected retention time, coupled with the correct mass in the MS, provides high confidence in the sample's integrity.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability. It is critical to differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), which is more representative of early screening conditions.
Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)
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Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.
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Procedure:
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Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A 24-hour time point is a minimum standard, but for compounds that may form stable hydrates or polymorphs, extending to 48 hours with a check for equilibrium is best practice.
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After equilibration, allow the suspension to settle.
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Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation (e.g., 14,000 rpm for 15 minutes) is required for a robust separation.
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Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.
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Self-Validation: The concentration of the dissolved compound should be checked at multiple time points (e.g., 24h and 48h). If the values are consistent, it indicates that equilibrium has been reached.
Acidity Constant (pKa)
Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH. For our compound, the carboxylic acid group means it will be predominantly neutral at low pH and anionic at physiological pH (7.4). This charge transition dramatically affects properties like solubility, permeability, and target binding.
Protocol: Potentiometric Titration
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Rationale: This method directly measures the pH of a solution as a titrant is added, allowing for a precise determination of the pKa.
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Procedure:
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Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture, such as water with a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.
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Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
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Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
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Data Analysis: The pKa is determined from the inflection point of the titration curve. Specialized software can be used for accurate calculation using the Henderson-Hasselbalch equation.
Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an acidic compound like ours, LogD at pH 7.4 is a more physiologically relevant parameter than LogP.
Protocol: HPLC-Based Determination of LogD7.4
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Rationale: The traditional shake-flask method for LogP can be time-consuming and require large amounts of material. An HPLC-based method offers high throughput and excellent reproducibility by correlating a compound's retention time on a reverse-phase column with its lipophilicity.
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Procedure:
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Calibrate a C18 HPLC column using a set of well-characterized reference compounds with known LogP or LogD values.
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Prepare a mobile phase consisting of an aqueous buffer at the desired pH (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
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Inject the test compound and the reference standards, and determine their retention times (tR).
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Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the column dead time.
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Plot the known LogD7.4 values of the standards against their calculated log(k) values.
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A linear regression of this plot creates a calibration curve. The LogD7.4 of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid can be interpolated from its measured log(k) using the equation of the line.
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Part 3: Data Visualization and Workflow
Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow of experiments for characterizing a novel chemical entity. The process is iterative, with early data informing subsequent, more complex assays.
Caption: The influence of pH relative to pKa on molecular ionization and LogD.
Summary of Physicochemical Properties
The table below summarizes the expected and empirically determined properties for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, forming the core physicochemical profile.
| Parameter | Method | Result | Implication for Drug Development |
| Purity | HPLC-UV | >98% | Ensures reliability of data from all subsequent assays. |
| Identity | LC-MS | Confirmed (m/z = 237.04 for [M+H]+) | Confirms the molecular structure of the tested material. |
| Thermodynamic Solubility | Shake-Flask (pH 7.4) | To be determined | Defines the maximum achievable concentration in aqueous media, impacting dose and formulation. |
| pKa | Potentiometric Titration | ~4.0 | Indicates the compound will be >99.9% ionized at physiological pH 7.4, which will increase solubility but may decrease passive permeability. |
| LogD (pH 7.4) | HPLC Method | To be determined | The most relevant measure of lipophilicity for predicting in vivo behavior, such as membrane permeation and plasma protein binding. |
Conclusion
The systematic characterization of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, as outlined in this guide, provides the essential data package required for informed decision-making in a drug discovery program. By employing robust, validated methodologies and understanding the theoretical underpinnings of each measurement, researchers can build a high-confidence profile of their lead candidates. This foundational dataset is indispensable for interpreting complex biological data, guiding medicinal chemistry efforts, and designing effective formulation strategies to unlock the full therapeutic potential of a novel chemical entity.
References
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PubChem | 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44238491. Retrieved from [Link]
